2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester
Description
The compound 2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple rings, functional groups, and stereocenters.
Properties
Molecular Formula |
C27H32F2N6O5S |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
methyl 2-[[6-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate |
InChI |
InChI=1S/C27H32F2N6O5S/c1-5-8-41-26-31-24(30-17-10-14(17)13-6-7-15(28)16(29)9-13)21-25(32-26)35(34-33-21)18-11-19(38-12-20(36)37-4)23-22(18)39-27(2,3)40-23/h6-7,9,14,17-19,22-23H,5,8,10-12H2,1-4H3,(H,30,31,32) |
InChI Key |
IXHSTQHSJBTCON-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCC(=O)OC)NC5CC5C6=CC(=C(C=C6)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization and Protection Strategies
The cyclopentane ring is formed via acid-catalyzed cyclization of trihydroxy intermediates. In WO2012085665A2, a trihydroxy compound is treated with hydrochloric acid and methanol for 18 hours to yield a colorless powder. Subsequent protection with 2,2-dimethoxypropane and concentrated HCl in acetone generates the dioxolane ring, achieving >90% yield under optimized conditions (0–10°C for 2–4 hours). Column chromatography (SiO₂, dichloromethane:methanol 95:5) purifies the [3aS-(3aα,4α,6α,6aα)]-[tetrahydro-6-hydroxy-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-carbamic acid phenylmethyl ester intermediate.
Esterification and Reduction
Ethyl bromoacetate reacts with the protected cyclopentyl-dioxolane intermediate in tetrahydrofuran (THF) using potassium tert-butoxide as a base. Lithium borohydride reduction in glacial acetic acid then converts the ester to a hydroxymethyl group, yielding [3aS-(3aα,4α,6α,6aα)]-[2,2-dimethyl-6-(2-hydroxyethoxy)-tetrahydro-4H-cyclopenta-1,3-dioxol-4-yl]-carbamic acid phenylmethyl ester. Hydrogenation with 5% palladium on charcoal in ethanol removes the benzyl protecting group, producing the free amine.
Formation of Triazolo[4,5-d]pyrimidine Core
The triazolopyrimidine moiety is constructed via diazotization and cyclization reactions, critical for introducing the heterocyclic pharmacophore.
Diazotization and Ring Closure
In WO2017072790A1, 5-amino-6-chloro-2-(propylthio)pyrimidin-4-amine undergoes diazotization with sodium nitrite in acetic acid and dichloromethane (DCM) at 25–30°C for 3 hours. This generates the triazolo[4,5-d]pyrimidine core via in situ nitrosation and cyclization, achieving 75–85% yield. The reaction’s regioselectivity is controlled by steric and electronic effects of the propylthio substituent.
Coupling with Cyclopentyl-Dioxolane Intermediate
The triazolopyrimidine intermediate is coupled with the cyclopentyl-dioxolane scaffold using cesium carbonate in acetonitrile at 50–110°C for 6–24 hours. This SNAr reaction substitutes the chloro group at the 7-position of the triazolopyrimidine with the cyclopentyl-dioxolane amine, yielding [3aR-(3aα,4α,6α,6aα)]-2-[[6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol.
Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine
The stereoselective preparation of the cyclopropane amine fragment is pivotal for biological activity.
Asymmetric Cyclopropanation
EP2644590A1 details the cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylic acid esters using trimethylsulfoxonium iodide and sodium hydride in DMSO. Chiral auxiliaries like Oppolzer’s sultam enable enantioselective synthesis, yielding trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid with >95% enantiomeric excess (ee). Hydrolysis with sodium hydroxide in methanol converts the ester to the free acid.
Curtius Rearrangement and Amine Formation
The carboxylic acid is converted to an acyl azide using thionyl chloride and sodium azide, followed by Curtius rearrangement to generate the isocyanate intermediate. Treatment with tert-butylammonium bromide and subsequent hydrolysis yields (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride.
Final Coupling and Esterification
The convergent synthesis concludes with coupling the triazolopyrimidine-cyclopentyl-dioxolane intermediate with the cyclopropane amine and subsequent esterification.
Amine Coupling
The chloro group at the 7-position of the triazolopyrimidine reacts with (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride in DCM using potassium carbonate as a base. This nucleophilic aromatic substitution proceeds at 80–90°C for 4–5 hours, achieving 70–80% yield.
Methyl Ester Formation
The hydroxymethyl group is esterified with acetic anhydride in methanol under sulfuric acid catalysis at 0–25°C. Neutralization with sodium bicarbonate yields the final methyl ester product with >99% purity after recrystallization from n-heptane.
Optimization and Industrial Scalability
Recent patents emphasize process optimization to enhance yield and reduce costs:
| Parameter | Traditional Method | Improved Method (WO2017072790A1) |
|---|---|---|
| Reaction Temperature | 110°C (sealed vessel) | 80–90°C (open reflux) |
| Catalyst | Pyridine (toxic) | Potassium carbonate (safer) |
| Purification | Column chromatography | Slurry washing with n-hexane |
| Overall Yield | 45–50% | 65–70% |
| Purity | 95–97% | >99% |
Key advancements include replacing hazardous solvents (pyridine) with DCM and eliminating sodium azide through direct diazotization. Continuous flow systems have reduced reaction times from 24 hours to 8 hours for cyclopropanation steps .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the triazolopyrimidine ring are likely involved in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets would require further investigation to elucidate.
Q & A
Q. How can researchers design controls to distinguish target-specific effects from off-target interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
